molecular formula C13H16BrNO2 B11925588 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid CAS No. 1131594-41-6

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid

Cat. No.: B11925588
CAS No.: 1131594-41-6
M. Wt: 298.18 g/mol
InChI Key: NOEMUWNIMVNEMT-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a 2-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid typically involves the bromination of 4-(2-methylpiperidin-1-yl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
  • 5-Nitro-2-(4-methylpiperidin-1-yl)benzoic acid
  • 4-(2-methylpiperidin-1-yl)benzoic acid

Uniqueness

3-Bromo-4-(2-methylpiperidin-1-yl)benzoic acid is unique due to the presence of both a bromine atom and a 2-methylpiperidin-1-yl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

CAS No.

1131594-41-6

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

3-bromo-4-(2-methylpiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H16BrNO2/c1-9-4-2-3-7-15(9)12-6-5-10(13(16)17)8-11(12)14/h5-6,8-9H,2-4,7H2,1H3,(H,16,17)

InChI Key

NOEMUWNIMVNEMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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